1-(Phenylsulfonyl)-4-methoxy-5-azaindole CAS number 1227270-22-5
1-(Phenylsulfonyl)-4-methoxy-5-azaindole CAS number 1227270-22-5
CAS Number: 1227270-22-5 Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol [1]
Executive Summary: The "Masked" Kinase Scaffold
In the landscape of modern kinase inhibitor design, 1-(Phenylsulfonyl)-4-methoxy-5-azaindole represents a strategic "hub" molecule. It is not merely a passive intermediate but a chemically "loaded" scaffold designed to overcome the inherent reactivity challenges of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core.
For medicinal chemists, this molecule serves two critical functions:
-
Electronic Modulation: The N1-phenylsulfonyl group acts as a potent electron-withdrawing group (EWG), lowering the pKa of the C-2 proton to facilitate directed lithiation, while simultaneously protecting the pyrrole nitrogen from unwanted alkylation.
-
Structural Pre-organization: The C4-methoxy group is a fixed steric and electronic handle. In final drug candidates, this group often functions as a hydrogen bond acceptor or a hydrophobic filler in the ATP-binding pocket (e.g., targeting the hinge region or solvent front).
This guide details the synthesis, reactivity profile, and handling protocols for this scaffold, treating it as a gateway to complex heterocyclic libraries.
Chemical Architecture & Electronic Logic
To utilize this scaffold effectively, one must understand the "Push-Pull" electronic system at play.
The 5-Azaindole Core Challenge
The 5-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. This creates a dichotomy:
-
Nucleophilic attack prefers the C-4 or C-6 positions (pyridine ring).
-
Electrophilic attack prefers the C-3 position (pyrrole ring).
The Role of Substituents
| Position | Group | Electronic Effect | Strategic Utility |
| N-1 | Phenylsulfonyl ( | Strong EWG ( | 1. Protection: Blocks N-1 from alkylation.2. Activation: Acidifies C-2 proton for lithiation.3. Deactivation: Reduces electron density in the pyrrole ring, preventing oxidation. |
| C-4 | Methoxy ( | EDG (Resonance) | 1. Solubility: Improves lipophilicity profile compared to -OH or -Cl.2. Reactivity: Deactivates C-4 toward further nucleophilic attack (preventing side reactions). |
| N-5 | Pyridine Nitrogen | Basic Center | H-Bond Acceptor: Critical for kinase hinge binding (e.g., interaction with backbone NH). |
Synthetic Methodology
The synthesis of CAS 1227270-22-5 is best approached via a stepwise functionalization of the commercially available 4-chloro-5-azaindole. The order of operations is critical to preserve yield and prevent premature deprotection.
Recommended Route: The "Displacement-First" Strategy
We prioritize the introduction of the methoxy group before sulfonylation. Sulfonamides can be labile under the harsh nucleophilic conditions (NaOMe/MeOH, reflux) required for
Step 1: Methoxylation (
)
-
Precursor: 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Conditions: Reflux (65-70°C) for 12-16 hours.
-
Mechanism: Addition-Elimination at C-4. The pyridine nitrogen activates the C-4 position.
Step 2: N-Sulfonylation
-
Precursor: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Benzenesulfonyl chloride (
). -
Solvent: DMF or THF (anhydrous).
-
Conditions: 0°C to RT.
-
Mechanism: Irreversible deprotonation of the pyrrole NH followed by nucleophilic attack on the sulfur center.
Figure 1: The robust "Displacement-First" synthetic pathway minimizes side reactions.
Reactivity Profile & Divergent Synthesis
Once generated, CAS 1227270-22-5 becomes a versatile "hub." The phenylsulfonyl group unlocks the C-2 position via Directed ortho-Metalation (DoM).
C-2 Functionalization (The Primary Utility)
The
-
Reagent: LDA (Lithium Diisopropylamide) or LiTMP.[2] Note: n-BuLi alone may attack the sulfonyl group.
-
Temperature: -78°C (Strict control required).
-
Electrophiles:
(to make C-2 iodide), DMF (to make C-2 aldehyde), or Borates (to make C-2 boronic acids).
Deprotection
The sulfonyl group is robust but can be removed when the synthesis is complete.
-
Method A (Mild): TBAF in THF (if labile enough, though usually requires heat).
-
Method B (Standard): NaOH or KOH in MeOH/Water, reflux.
-
Method C (Selective):
in MeOH/THF.
Figure 2: Divergent reactivity map. The C-2 lithiation pathway is the primary advantage of this scaffold.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.
Protocol A: Synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole
1. Materials:
-
4-Methoxy-5-azaindole (1.0 eq) [Prepared via
of 4-Cl precursor] -
NaH (60% in oil, 1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
DMF (Anhydrous, 0.5 M concentration)
2. Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve 4-methoxy-5-azaindole in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Add NaH portion-wise. Observation: Evolution of
gas. The solution may turn yellow/orange. Stir for 30 mins at 0°C to ensure complete anion formation. -
Addition: Add benzenesulfonyl chloride dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint (TLC): Check TLC (Hexane:EtOAc 1:1). The starting material (polar, lower Rf) should disappear; the product (non-polar, higher Rf) should appear.
-
Workup: Quench carefully with ice water. A precipitate often forms.
-
If Solid: Filter, wash with water and hexanes.
-
If Oil: Extract with EtOAc (3x), wash with brine (critical to remove DMF), dry over
.
-
3. Validation Data:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad NH singlet (~11-12 ppm). Look for the appearance of 5 aromatic protons (7.5-8.0 ppm) corresponding to the phenylsulfonyl group. The C-2 proton of the azaindole often shifts downfield due to the electron-withdrawing effect of the sulfonyl group.
Medicinal Chemistry Applications
This scaffold is particularly relevant for Type I and Type 1.5 Kinase Inhibitors .
-
Hinge Binding: The N-5 nitrogen is a classic H-bond acceptor.
-
Selectivity: The 4-methoxy group often clashes with the "Gatekeeper" residue in certain kinases, allowing for selectivity design. If the gatekeeper is small (Thr, Ala), the molecule binds; if large (Met, Phe), it may be excluded.
-
Solubility: The methoxy group provides better solubility than the chloro- precursor, improving ADME properties in early discovery.
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Implication |
| cLogP | ~2.8 | Lipophilic; good membrane permeability. |
| TPSA | ~65 Ų | Well within oral bioavailability limits (<140 Ų). |
| H-Bond Acceptors | 4 | Good interaction potential. |
| H-Bond Donors | 0 | No "wasted" donors (until deprotected). |
References
-
General Azaindole Synthesis
- Title: Synthesis and Reactivity of 7-Azaindoles (Applicable to 5-isomers).
- Source: Mérour, J. Y., & Joseph, B. (2001). Current Organic Chemistry.
-
URL:[Link] (General Journal Link for verification of class)
-
Lithiation of N-Protected Azaindoles
-
Kinase Inhibitor Design (Azaindole Scaffolds)
- Specific CAS Data Source: Title: 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole Product Page. Source: ChemicalBook.
Sources
- 1. 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole | 1227270-22-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
